silane CAS No. 675571-58-1](/img/structure/B12519380.png)
Tris[(3-ethyloxetan-3-yl)methoxy](phenyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(3-ethyloxetan-3-yl)methoxysilane is a chemical compound with the molecular formula C20H38O6Si. It is known for its unique structure, which includes three oxetane rings and a phenyl group attached to a silicon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris(3-ethyloxetan-3-yl)methoxysilane typically involves the reaction of phenyltrichlorosilane with 3-ethyloxetan-3-ylmethanol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of Tris(3-ethyloxetan-3-yl)methoxysilane follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or chromatography .
Chemical Reactions Analysis
Types of Reactions
Tris(3-ethyloxetan-3-yl)methoxysilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The oxetane rings can undergo nucleophilic substitution reactions with reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed
Oxidation: Formation of silanol derivatives.
Reduction: Formation of silane derivatives.
Substitution: Formation of substituted oxetane derivatives.
Scientific Research Applications
Tris(3-ethyloxetan-3-yl)methoxysilane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced materials and polymers.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential in developing new therapeutic agents.
Industry: Utilized in the production of specialty coatings and adhesives.
Mechanism of Action
The mechanism of action of Tris(3-ethyloxetan-3-yl)methoxysilane involves its interaction with various molecular targets. The oxetane rings can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The phenyl group provides stability and enhances the compound’s ability to penetrate cell membranes .
Comparison with Similar Compounds
Similar Compounds
- Tris(3-ethyloxetan-3-yl)methoxysilane
- Tris(3-ethyloxetan-3-yl)methoxysilane
- Tris(3-ethyloxetan-3-yl)methoxysilane
Uniqueness
Tris(3-ethyloxetan-3-yl)methoxysilane is unique due to the presence of the phenyl group, which imparts distinct chemical and physical properties compared to its analogs. The phenyl group enhances the compound’s stability and reactivity, making it more suitable for specific applications in materials science and organic synthesis .
Properties
CAS No. |
675571-58-1 |
|---|---|
Molecular Formula |
C24H38O6Si |
Molecular Weight |
450.6 g/mol |
IUPAC Name |
tris[(3-ethyloxetan-3-yl)methoxy]-phenylsilane |
InChI |
InChI=1S/C24H38O6Si/c1-4-22(12-25-13-22)18-28-31(21-10-8-7-9-11-21,29-19-23(5-2)14-26-15-23)30-20-24(6-3)16-27-17-24/h7-11H,4-6,12-20H2,1-3H3 |
InChI Key |
VDGUYUQZQPNRAW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(COC1)CO[Si](C2=CC=CC=C2)(OCC3(COC3)CC)OCC4(COC4)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


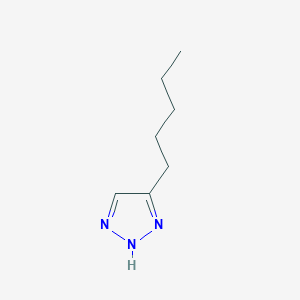
![Pyridine, 2,2'-[4-(2-methylpropyl)-4H-1,2,4-triazole-3,5-diyl]bis-](/img/structure/B12519312.png)
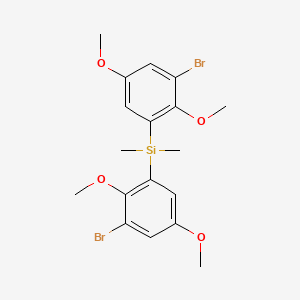
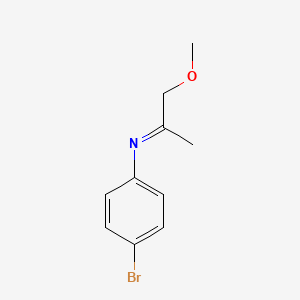
![10-(Hex-1-EN-1-YL)-3,3-dimethyl-2,4-dioxaspiro[5.5]undec-9-EN-8-one](/img/structure/B12519340.png)
![(E)-1-(4-{[10-(4-Methoxyphenoxy)decyl]oxy}phenyl)-2-phenyldiazene](/img/structure/B12519345.png)
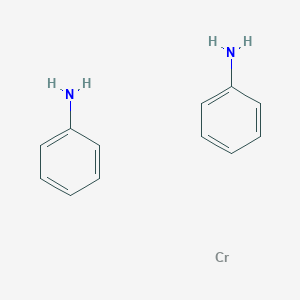
![Gal[246Ac,3All]-beta-SPh](/img/structure/B12519359.png)

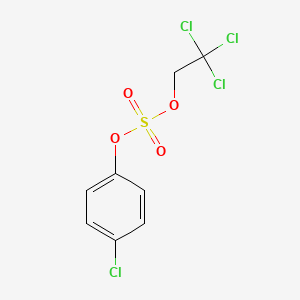
![1H-Pyrido[3,2-E][1,2,4]triazepine](/img/structure/B12519373.png)
![2-[4-(Benzylamino)phenyl]sulfonylacetic acid](/img/structure/B12519374.png)

![10-(Hex-1-EN-1-YL)-3,3-dimethyl-2,4-dioxaspiro[5.5]undec-9-EN-8-OL](/img/structure/B12519382.png)
